methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate
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Overview
Description
Methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate is a complex organic compound with a unique structure that includes both isoquinoline and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate can be achieved through a catalyst-free method. This involves the reaction of N-hetaryl ureas with alcohols. The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with the alcohol to form the carbamate . This method is environmentally friendly and yields a wide range of substituted carbamates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the catalyst-free synthesis method mentioned above can be scaled up for industrial applications. The use of readily available starting materials and the absence of a catalyst make this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-pyridin-2-yl carbamates
- N-quinolin-2-yl carbamates
- N-isoquinolin-1-yl carbamates
Uniqueness
Methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate is unique due to its dual presence of isoquinoline and pyridine rings, which confer distinct chemical and biological properties. This duality allows for a broader range of applications and interactions compared to compounds with only one of these rings .
Properties
IUPAC Name |
methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-23-17(22)19-15-11-20(10-12-5-4-8-18-9-12)16(21)14-7-3-2-6-13(14)15/h2-9,11H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDSIYLXCFGNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CN(C(=O)C2=CC=CC=C21)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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